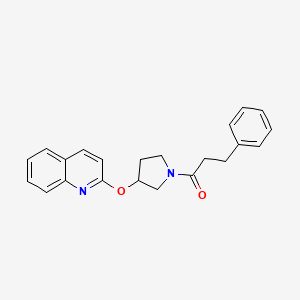

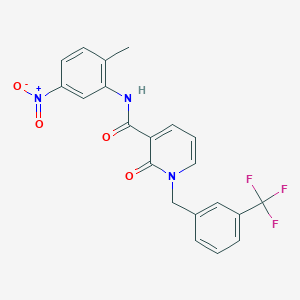

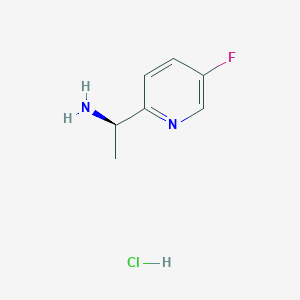

3-Phenyl-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Phenyl-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one” is a complex organic compound. It contains a quinoline moiety, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used in various fields due to their versatility .

Synthesis Analysis

The synthesis of similar compounds often involves the use of easily accessible N-hetaryl ureas and alcohols . For instance, a catalyst-free synthesis method has been proposed for the synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Molecular Structure Analysis

The molecular structure of “3-Phenyl-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one” is likely to be complex due to the presence of multiple functional groups. The quinoline moiety, for example, is a heterocyclic compound with a nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving “3-Phenyl-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one” could be complex. For instance, the synthesis of similar compounds often involves the formation of intermediate hetaryl isocyanates .Aplicaciones Científicas De Investigación

Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones

The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .

Direct Carbonylation of C–H Bonds

Direct carbonylation of C–H bonds to synthesize quinolin-2-ones and polyheterocycles with carbon monoxide (CO), carbon dioxide (CO2), and triphosgene (BTC) has been surveyed . This method is practical and quite meaningful for both scientific research and industrial applications .

Antibacterial and Antifungal Activities

New quinolin-2-one, indazole, and benzisoxazole derivatives were synthesized starting from chalcones. The synthesized compounds were evaluated for antibacterial and antifungal activities against Escherichia coli, Bacillus subtilis, and Candida albicans .

Synthesis of Heterocyclic Compounds

Chalcones are produced via Claisen–Schmidt condensation and are widely used as intermediate products in the synthesis of heterocyclic compounds .

Biological Properties of Chalcones

Chalcones were found to have a variety of biological properties such as antimicrobial, anti-inflammatory, analgesic, antiplatelet, antimalarial, anticancer, antiviral, antioxidant, antibacterial, and antitubercular activities .

Synthesis of Quinoline Derivatives

Quinoline and its derivatives are essential due to a wide range of biological activities, including antiamoebic, trypanocidal, antiseptic, and anti-serotonin properties .

Direcciones Futuras

The future directions for “3-Phenyl-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propan-1-one” could involve further exploration of its synthesis methods and potential applications. The development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats could be a promising direction .

Propiedades

IUPAC Name |

3-phenyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c25-22(13-10-17-6-2-1-3-7-17)24-15-14-19(16-24)26-21-12-11-18-8-4-5-9-20(18)23-21/h1-9,11-12,19H,10,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBGOYNMMKTQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2853418.png)

![2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2853424.png)

![N-(4-ethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2853428.png)

![3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2853434.png)

![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2853437.png)

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2853438.png)